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molecular formula C5H15ClN2O2S B8305848 N-(4-aminobutyl)methanesulfonamide hydrochloride

N-(4-aminobutyl)methanesulfonamide hydrochloride

Cat. No. B8305848
M. Wt: 202.70 g/mol
InChI Key: BYIVDBOFNOGDMN-UHFFFAOYSA-N
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Patent
US07091214B2

Procedure details

A solution of hydrochloric acid in ethanol was added to a solution of tert-butyl [4-(methanesulfonylamino)butyl]carbamate (18.9 g, 71.1 mmol) in ethanol (100 mL), and the reaction was heated at 100° C. for two hours. The solvent was removed under reduced pressure. A mixture of dichloromethane:hexanes was added to the resulting oil and removed under reduced pressure; this process was repeated several times. The residue was dried for three days under vacuum to provide 14.3 g of N-(4-aminobutyl)methanesulfonamide hydrochloride as a tan solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][S:3]([NH:6][CH2:7][CH2:8][CH2:9][CH2:10][NH:11]C(=O)OC(C)(C)C)(=[O:5])=[O:4]>C(O)C>[ClH:1].[NH2:11][CH2:10][CH2:9][CH2:8][CH2:7][NH:6][S:3]([CH3:2])(=[O:5])=[O:4] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
18.9 g
Type
reactant
Smiles
CS(=O)(=O)NCCCCNC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
A mixture of dichloromethane
ADDITION
Type
ADDITION
Details
hexanes was added to the resulting oil
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was dried for three days under vacuum
Duration
3 d

Outcomes

Product
Name
Type
product
Smiles
Cl.NCCCCNS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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